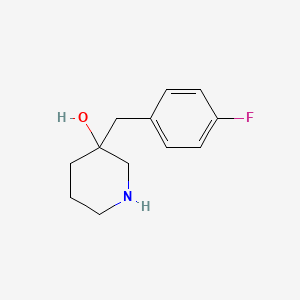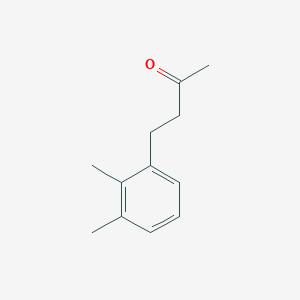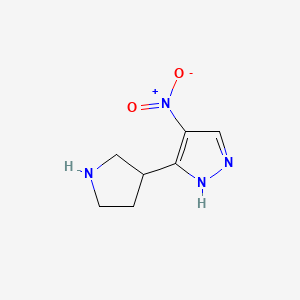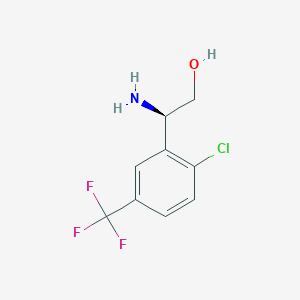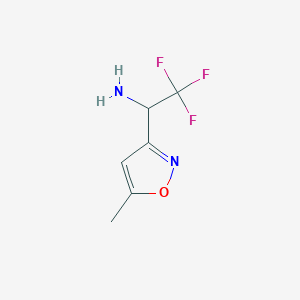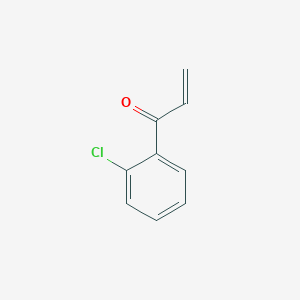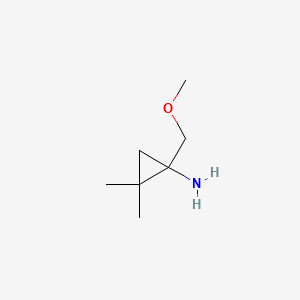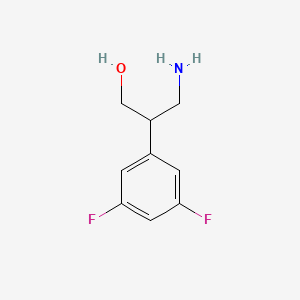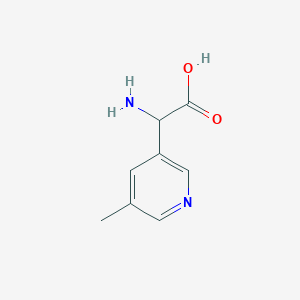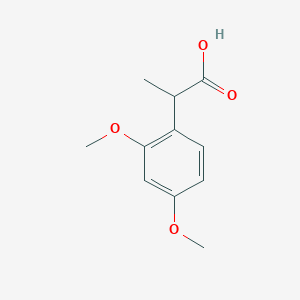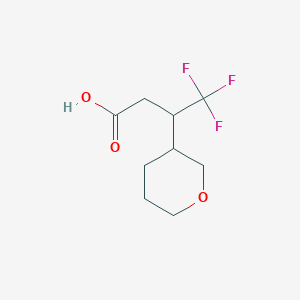
4,4,4-Trifluoro-3-(tetrahydro-2h-pyran-3-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,4-Trifluoro-3-(tetrahydro-2h-pyran-3-yl)butanoic acid is an organic compound with the molecular formula C9H13F3O3 It is characterized by the presence of a trifluoromethyl group and a tetrahydropyran ring, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-3-(tetrahydro-2h-pyran-3-yl)butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tetrahydropyran and trifluoromethyl-containing reagents.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like tetrahydrofuran (THF) and reagents such as lithium aluminum hydride (LiAlH4) for reduction reactions.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-3-(tetrahydro-2h-pyran-3-yl)butanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding carboxylic acids.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM).
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4,4,4-Trifluoro-3-(tetrahydro-2h-pyran-3-yl)butanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-3-(tetrahydro-2h-pyran-3-yl)butanoic acid involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The tetrahydropyran ring provides structural stability and influences the compound’s binding affinity to specific enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyran: A related compound with a similar tetrahydropyran ring structure.
4-(Pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole: A derivative with potential biological activity as an enzyme inhibitor.
3,6-Dihydro-2H-pyran-4-boronic acid pinacol ester: Used in organic synthesis as a boronic acid derivative.
Uniqueness
4,4,4-Trifluoro-3-(tetrahydro-2h-pyran-3-yl)butanoic acid is unique due to the presence of both a trifluoromethyl group and a tetrahydropyran ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C9H13F3O3 |
|---|---|
Molecular Weight |
226.19 g/mol |
IUPAC Name |
4,4,4-trifluoro-3-(oxan-3-yl)butanoic acid |
InChI |
InChI=1S/C9H13F3O3/c10-9(11,12)7(4-8(13)14)6-2-1-3-15-5-6/h6-7H,1-5H2,(H,13,14) |
InChI Key |
HCQCGVZVZRRJNF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(COC1)C(CC(=O)O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


